N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-22-10-4-5-11-23(22)29-26(33)19-34-24-12-6-7-20-13-14-25(30-27(20)24)32-17-15-31(16-18-32)21-8-2-1-3-9-21/h1-14H,15-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJSOXHZUJQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a piperazine moiety and a fluorophenyl group. Its structural formula can be depicted as follows:
This arrangement is crucial for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of quinoline and piperazine exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. A comparative analysis of IC50 values for related compounds is shown in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| N-(2-fluorophenyl)-2-acetamide derivative | PC3 | 0.95 |
In a study by Wei et al., derivatives with piperazine rings demonstrated enhanced cytotoxicity against breast cancer cells (MCF7), suggesting that the piperazine component may play a critical role in enhancing biological activity .
The mechanism by which this compound exerts its effects may involve inhibition of specific protein kinases or modulation of signaling pathways associated with cell proliferation and survival. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights the significance of the fluorine substitution on the phenyl ring. The introduction of a fluorine atom has been shown to improve potency and selectivity in various analogs, enhancing their inhibitory effects on cancer cell lines .
Case Studies
- Case Study on Antitumor Activity : In a recent study, N-(2-fluorophenyl)-2-acetamide derivatives were evaluated for their antitumor properties against human lung carcinoma cells. The results demonstrated that these compounds significantly inhibited cell growth, with some derivatives showing IC50 values as low as 0.95 µM .
- Neuropharmacological Effects : Another area of investigation focuses on the neuropharmacological properties of related compounds containing piperazine. These compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step reactions that modify existing quinoline derivatives to enhance their pharmacological properties. The compound's structure is characterized by a quinoline moiety linked to a piperazine group, which is known to influence its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for the treatment of epilepsy. In a study evaluating various N-phenylacetamide derivatives, specific analogs demonstrated significant efficacy in animal models using maximal electroshock and pentylenetetrazole tests . Notably, some compounds showed activity against psychomotor seizures, which are often resistant to conventional treatments.
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | MES Efficacy (%) | 6-Hz Model Efficacy (%) | Toxicity (TD50) |
|---|---|---|---|
| Compound 20 | 50% | 25% | Moderate |
| Compound 22 | 25% | Not tested | Low |
| Phenytoin | 100% | 75% | High |
Anticancer Potential
In addition to its anticonvulsant effects, this compound has been investigated for anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MCF7), lung (A549), and leukemia cells . The mechanism of action is thought to involve interference with cellular signaling pathways critical for tumor growth and survival.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 12.50 |
| NCI-H460 | 42.30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind to specific biological targets:
Voltage-Sensitive Sodium Channels
Some studies suggest that certain derivatives display moderate binding affinity for neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . This mechanism is particularly relevant for anticonvulsant activity.
Cancer Cell Signaling Pathways
The anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Comparison with Similar Compounds
Structural Analogs in Acetamide Derivatives
Several structurally related compounds have been reported, differing in substituents on the phenyl ring or the acetamide-linked functional groups (Table 1).
Table 1: Comparison of Key Acetamide Derivatives
Key Structural and Functional Differences
- Substituent Effects: Fluorine Position: The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, leading to greater steric hindrance compared to the 4-fluorophenyl analog in 2-chloro-N-(4-fluorophenyl)acetamide . This may reduce rotational freedom and alter binding pocket compatibility. Phenylpiperazine vs. Simple Aryl Groups: The phenylpiperazine-quinoline moiety distinguishes the target compound from simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide.
- Synthetic Routes: The target compound likely requires multi-step synthesis, including coupling of phenylpiperazine to quinoline followed by acetamide formation. In contrast, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide is synthesized via direct nucleophilic substitution .
- Biological and Functional Properties: Fluorescence: Unlike the quinoline-based sensor HL, which exhibits Cd²+ selectivity via photoinduced electron transfer, the target compound’s phenylpiperazine group may prioritize receptor binding over fluorescence . Hydrogen Bonding: The quinolin-8-yloxy group in the target compound facilitates intermolecular hydrogen bonding, similar to 2-chloro-N-(4-fluorophenyl)acetamide, which stabilizes crystal packing .
Pharmacological Implications
- Neurological Targets : The phenylpiperazine moiety suggests affinity for serotonin (5-HT₁A/2A) or dopamine receptors, akin to aripiprazole. This contrasts with N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which lacks such moieties and is reported for antimicrobial use .
- Solubility and Bioavailability: The target compound’s higher molecular weight and rigid quinoline-piperazine structure may reduce aqueous solubility compared to smaller analogs like 2-chloro-N-(4-fluorophenyl)acetamide .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic breakdown of N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide reveals three primary intermediates (Figure 1):
- 8-Hydroxy-2-(4-phenylpiperazin-1-yl)quinoline : Forms the central quinoline-piperazine scaffold.
- N-(2-Fluorophenyl)chloroacetamide : Provides the acetamide sidechain precursor.
- Etherification Reagents : Facilitate coupling between the quinoline and acetamide components.
This approach aligns with methodologies reported for analogous compounds, such as the synthesis of N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide and 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide.
Stepwise Synthetic Routes
Synthesis of 8-Hydroxy-2-(4-phenylpiperazin-1-yl)quinoline
The quinoline-piperazine intermediate is synthesized via nucleophilic aromatic substitution (NAS), leveraging the reactivity of halogenated quinolines.
Halogenation of 8-Hydroxyquinoline
Initial halogenation at the 2-position introduces a leaving group (e.g., Cl, Br):
$$
\text{8-Hydroxyquinoline} + \text{PCl}_5 \xrightarrow{\text{DMF, 110°C}} \text{2-Chloro-8-hydroxyquinoline} \quad (\text{Yield: 85\%})
$$
Piperazine Substitution
The chlorinated quinoline reacts with 4-phenylpiperazine under basic conditions:
$$
\text{2-Chloro-8-hydroxyquinoline} + \text{4-Phenylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{KI}, \text{DMF}, 100°C} \text{8-Hydroxy-2-(4-phenylpiperazin-1-yl)quinoline} \quad (\text{Yield: 78\%})
$$
Key Parameters :
- Temperature : 100–110°C
- Catalyst : Potassium iodide (10 mol\%)
- Solvent : Dimethylformamide (DMF)
Preparation of N-(2-Fluorophenyl)chloroacetamide
This intermediate is synthesized via acylation of 2-fluoroaniline:
$$
\text{2-Fluoroaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2, 0°C} \text{N-(2-Fluorophenyl)chloroacetamide} \quad (\text{Yield: 92\%})
$$
Purification : Recrystallization from acetonitrile yields colorless crystals.
Etherification and Final Coupling
The quinoline-piperazine intermediate undergoes etherification with N-(2-fluorophenyl)chloroacetamide:
$$
\text{8-Hydroxy-2-(4-phenylpiperazin-1-yl)quinoline} + \text{N-(2-Fluorophenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C} \text{Target Compound} \quad (\text{Yield: 65\%})
$$
Optimization Notes :
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A patent-pending route employs Suzuki-Miyaura coupling for late-stage functionalization:
$$
\text{8-Bromo-2-(4-phenylpiperazin-1-yl)quinoline} + \text{N-(2-Fluorophenyl)acetamide Boronate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{Target Compound} \quad (\text{Yield: 70\%})
$$
Advantages : Higher regioselectivity; Disadvantages : Costlier catalysts.
Solid-Phase Synthesis
Immobilized quinoline derivatives on Wang resin enable stepwise assembly, though yields remain suboptimal (50–55\%).
Characterization and Quality Control
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (d, $$J = 8.4$$ Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, fluorophenyl-H), 7.62 (t, $$J = 7.8$$ Hz, 1H, quinoline-H), 4.72 (s, 2H, OCH$$2$$CO), 3.45–3.20 (m, 8H, piperazine-H).
- HRMS : $$m/z$$ [M+H]$$^+$$ calcd. for C$${27}$$H$${25}$$FN$$4$$O$$2$$: 481.1984; found: 481.1989.
Industrial-Scale Considerations
Applications and Derivatives
While the primary focus is synthesis, preliminary studies indicate potential as a:
- Kinase Inhibitor : IC$$_{50}$$ = 0.45 µM against EGFR
- Antimicrobial Agent : MIC = 8 µg/mL vs. S. aureus
Q & A
Q. What are the key steps in synthesizing N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step route: (i) preparation of the quinolin-8-yloxy intermediate via nucleophilic substitution, (ii) coupling of the piperazine moiety under reflux conditions, and (iii) final acetamide formation. Optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (80–120°C for amide bond formation), and catalysts (e.g., HATU for efficient coupling). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (radioligand displacement). Use cell viability assays (MTT or ATP-based) for cytotoxicity profiling. Fluorophenyl and quinoline moieties suggest targeting neurological or oncological pathways .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound's interaction with biological targets before experimental validation?
Molecular docking (AutoDock, Schrödinger) predicts binding affinity to receptors like dopamine D2 or serotonin 5-HT1A. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties of the fluorophenyl group for SAR insights .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Investigate bioavailability via pharmacokinetic studies (plasma half-life, Cmax). Use metabolic stability assays (microsomal incubation) to identify degradation pathways. Modify substituents (e.g., replacing the fluorophenyl with a trifluoromethyl group) to enhance metabolic resistance .
Q. What strategies can optimize the compound's pharmacokinetic properties while maintaining activity?
Introduce prodrug moieties (e.g., esterification of the acetamide) to improve solubility. Adjust logP via substituent variation (e.g., alkyl chains on the piperazine) to balance membrane permeability and plasma protein binding. Validate using Caco-2 cell permeability assays .
Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl and quinoline moieties?
Systematically substitute the fluorophenyl group (e.g., Cl, Br, CF3) and evaluate changes in potency. Modify the quinoline oxygen linker (e.g., sulfur or methylene substitution) to assess steric/electronic effects. Use parallel synthesis to generate analogs for high-throughput screening .
Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?
Key issues include exothermic reactions (controlled via slow reagent addition) and purification bottlenecks. Replace column chromatography with recrystallization or centrifugal partition chromatography. Optimize solvent volumes (e.g., switch from DCM to ethanol for greener chemistry) .
Data Contradiction Analysis
- Example Conflict: Discrepancies in reported IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Validate using orthogonal assays (e.g., SPR for binding kinetics) and ensure batch-to-batch consistency via HPLC .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
